![molecular formula C20H25N9O3 B15127110 5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ornithine-methotrexate is a compound that combines the properties of ornithine and methotrexate. Ornithine is an amino acid involved in the urea cycle, while methotrexate is a well-known folate antagonist used in the treatment of various malignancies and autoimmune diseases. The combination of these two molecules aims to leverage the biological activities of both components, potentially enhancing therapeutic efficacy and reducing side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ornithine-methotrexate typically involves the condensation of 4-amino-4-deoxy-N10-methylpteroic acid with Nδ-carbobenzoxy-L-ornithine tert-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The protecting groups are then removed to yield the final compound .
Industrial Production Methods: Industrial production of ornithine-methotrexate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ornithine-methotrexate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ornithine-methotrexate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Ornithine-methotrexate is explored for its potential therapeutic applications in treating cancer and autoimmune diseases.
Industry: The compound is used in the production of high-expressing cells for recombinant protein production.
Wirkmechanismus
The mechanism of action of ornithine-methotrexate involves multiple pathways:
Methotrexate Component: Methotrexate inhibits enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase.
Ornithine Component: Ornithine plays a role in the urea cycle and polyamine synthesis.
Combined Effect: The combination of ornithine and methotrexate enhances the overall therapeutic effect by targeting multiple pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
- Lysine-methotrexate
- Methotrexate-polyglutamates
- Methotrexate-aminopterin
Eigenschaften
Molekularformel |
C20H25N9O3 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28) |
InChI-Schlüssel |
XZMFYMLGNMSYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


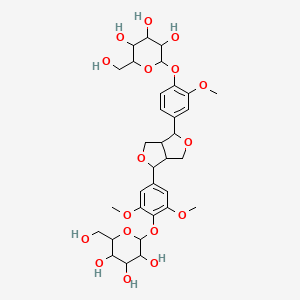
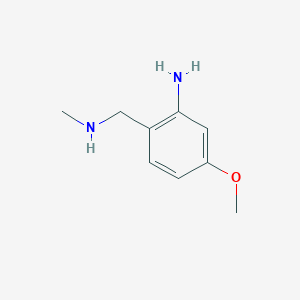
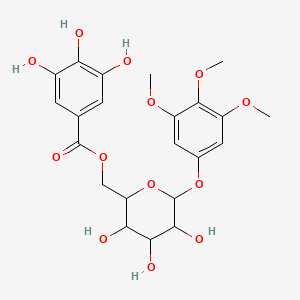
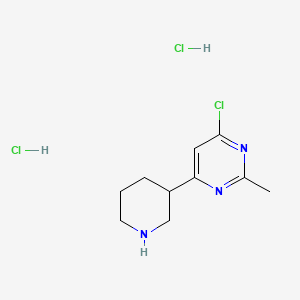
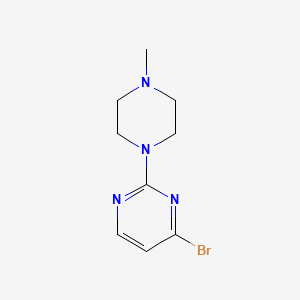

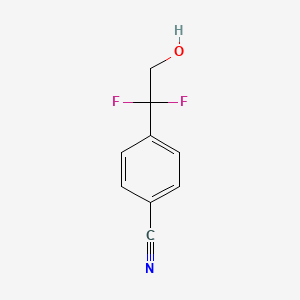
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
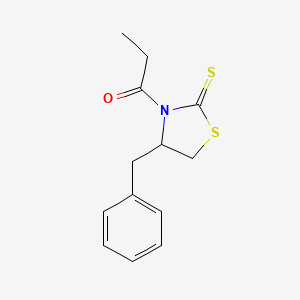
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
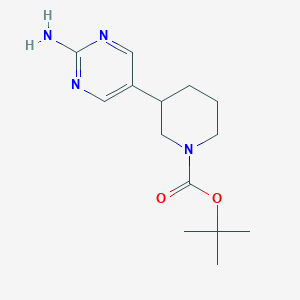
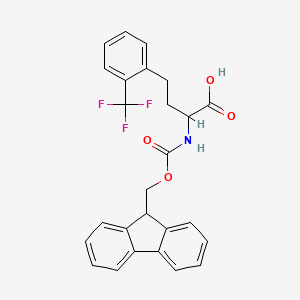
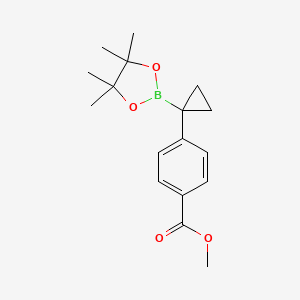
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
